

# A Comprehensive Spectroscopic Analysis of Isobutyl Stearate

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Isobutyl stearate*

CAS No.: 646-13-9

Cat. No.: B167186

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This technical guide provides an in-depth analysis of the spectral data for **isobutyl stearate** (C<sub>22</sub>H<sub>44</sub>O<sub>2</sub>), a widely used emollient and lubricant in the cosmetics, personal care, and metalworking industries.[1] For researchers, scientists, and professionals in drug development and chemical synthesis, understanding the spectroscopic signature of this long-chain ester is crucial for quality control, structural confirmation, and purity assessment. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

## Molecular Structure

**Isobutyl stearate** is the ester formed from the condensation of stearic acid and isobutyl alcohol.[1] Its structure consists of a long, saturated C18 acyl chain attached to an isobutyl group via an ester linkage.

Chemical Name: 2-Methylpropyl octadecanoate[2] CAS Number: 646-13-9[3] Molecular Formula: C<sub>22</sub>H<sub>44</sub>O<sub>2</sub> Molecular Weight: 340.58 g/mol

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For **isobutyl stearate**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous confirmation of its structure.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **isobutyl stearate** is characterized by signals corresponding to the protons of the stearate chain and the isobutyl group. Protons closer to the electron-withdrawing ester oxygen are shifted downfield.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.06	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> - (butyl group protons)
~2.28	t	2H	-CH <sub>2</sub> -COO- ( $\alpha$ -methylene of stearate)
~1.62	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -COO- ( $\beta$ -methylene of stearate)
~1.25	s (broad)	~28H	-(CH <sub>2</sub> ) <sub>14</sub> - (methylene chain of stearate)
~0.92	t	3H	CH <sub>3</sub> -CH <sub>2</sub> - (terminal methyl of butyl)
~0.88	t	3H	CH <sub>3</sub> -CH <sub>2</sub> - (terminal methyl of stearate)

(Note: Data presented is representative for butyl stearate, a closely related structure, as specific high-resolution data for isobutyl stearate is not readily available in the search results.

The pattern for isobutyl stearate would be similar but with distinct signals for the isobutyl group: a doublet for the -O-CH<sub>2</sub>- protons, a multiplet for the -CH- proton, and a doublet for the two terminal methyl groups.)<sup>[4]</sup><sup>[5]</sup>

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## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is a key diagnostic peak, appearing significantly downfield.

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~173.9	C=O (Ester Carbonyl)
~64.0	-O-CH <sub>2</sub> - (Ester Methylene)
~34.4	-CH <sub>2</sub> -COO- ( $\alpha$ -methylene of stearate)
~31.9	Methylene carbons in the stearate chain
~29.7	Methylene carbons in the stearate chain
~29.5	Methylene carbons in the stearate chain
~29.4	Methylene carbons in the stearate chain
~29.3	Methylene carbons in the stearate chain
~29.1	Methylene carbons in the stearate chain
~25.0	-CH <sub>2</sub> -CH <sub>2</sub> -COO- ( $\beta$ -methylene of stearate)
~22.7	Methylene carbon near the terminal methyl
~14.1	CH <sub>3</sub> - (Terminal methyl of stearate)
~19.2	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (of butyl group)
~13.7	CH <sub>3</sub> - (Terminal methyl of butyl group)

(Note: Data presented is representative for butyl stearate.[6] The isobutyl group in isobutyl stearate would show a characteristic pattern with a methine (-CH-) carbon and two equivalent methyl carbons.)[2][7]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **isobutyl stearate** is dominated by absorptions from the ester group and the long aliphatic chain.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
1750-1735	Strong	C=O Stretch (Ester Carbonyl) [8]
1300-1000	Strong	C-O Stretch (Ester)[8]
2920, 2850	Strong	C-H Stretch (Aliphatic CH <sub>2</sub> and CH <sub>3</sub> )
1460	Medium	C-H Bend (Methylene)
1375	Medium	C-H Bend (Methyl)

(Note: These are characteristic ranges for aliphatic esters. The precise peak positions can be found in a measured spectrum.)[9]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under Electron Ionization (EI), esters like **isobutyl stearate** undergo characteristic fragmentation.

m/z (Mass/Charge Ratio)	Relative Intensity	Fragment Assignment
340	Low	[M] <sup>+</sup> : Molecular Ion
284	Medium	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> : McLafferty rearrangement (loss of isobutylene)
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> : Isobutyl cation
74	Medium	Characteristic fragment for methyl esters (less likely here)
55, 43, 41	High	Aliphatic chain fragments

(Note: The fragmentation pattern is predicted based on typical ester behavior in mass spectrometry. The molecular ion peak may be weak or absent in EI-MS.)[\[10\]](#)[\[11\]](#)

## Experimental Protocols

Obtaining high-quality spectral data requires proper sample preparation and instrument setup. The following are generalized protocols for the analysis of a liquid/waxy solid ester like **isobutyl stearate**.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-25 mg of **isobutyl stearate** in approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl<sub>3</sub>).[\[12\]](#) For <sup>13</sup>C NMR, a higher concentration (50-100 mg) is often preferred to achieve a good signal-to-noise ratio in a reasonable time.[\[12\]](#)
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[\[12\]](#)
- **Data Acquisition:**

- $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. For accurate integration, ensure a sufficient relaxation delay (D1), typically 1-5 seconds, to allow for full proton relaxation.[12]
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[13] A longer acquisition time is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.[12]

## IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): As **isobutyl stearate** can be a liquid or a low-melting solid, the neat liquid film method is suitable.[14]
  - Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[9]
  - Carefully place a second salt plate on top, spreading the sample into a thin, uniform film. [9]
- Background Spectrum: First, run a background spectrum of the empty spectrometer to account for atmospheric  $\text{CO}_2$  and water vapor.[9]
- Data Acquisition: Place the prepared sample holder into the spectrometer and acquire the spectrum. The instrument's software will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[9]

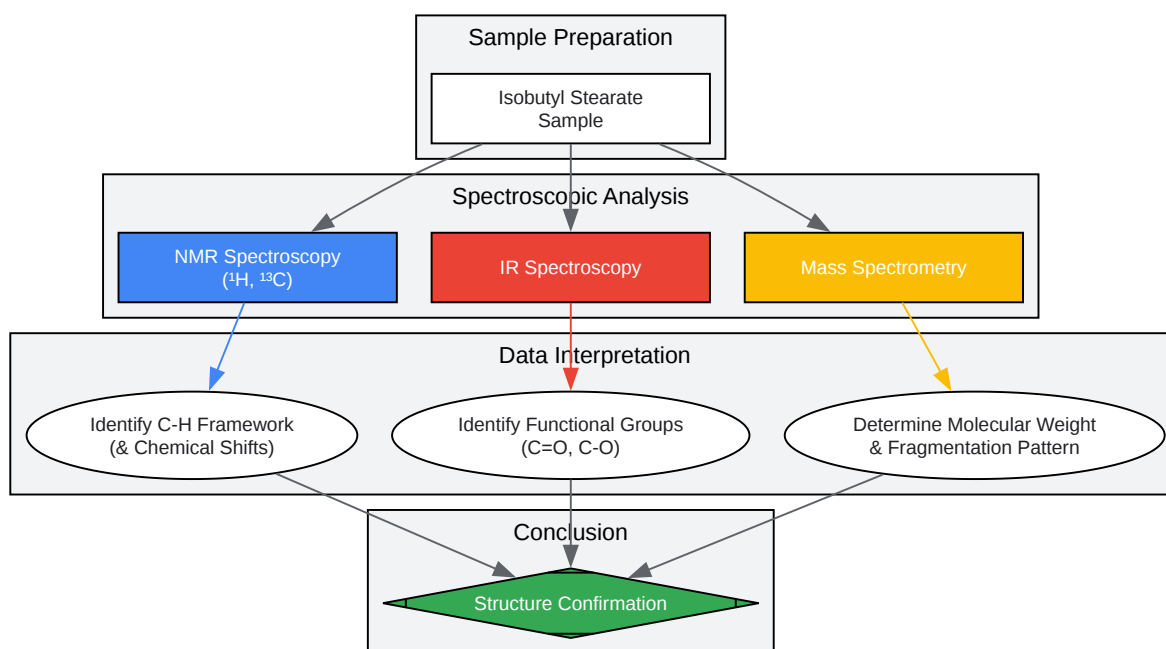
## Mass Spectrometry Protocol

- Ionization Method: Electron Ionization (EI) is a common method for volatile, thermally stable compounds like **isobutyl stearate**. For less stable molecules or to enhance the molecular ion peak, softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used.[15][16]
- Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) system (GC-MS), which separates the sample from any impurities before it enters the mass spectrometer.[7]

- Data Acquisition: The instrument is set to scan over a specific mass range (e.g.,  $m/z$  40-400). The ions are separated by their mass-to-charge ratio in the mass analyzer, and their abundance is recorded by the detector to generate the mass spectrum.[15]

## Data Analysis Workflow

The comprehensive structural elucidation of **isobutyl stearate** relies on the integration of data from all three spectroscopic techniques. The following workflow illustrates this logical relationship.



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Caption: Workflow for the structural elucidation of **isobutyl stearate**.

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